4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with the molecular formula C13H24N4O2. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The introduction of the isopropyl and isopropoxypropyl groups is carried out through substitution reactions. These reactions often require the use of alkyl halides and suitable bases to facilitate the nucleophilic substitution.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups on the pyrazole ring .
Scientific Research Applications
4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-isopropoxypropyl)-1-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-N-(3-isopropoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
- 4-Aminopyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-amino-2-propan-2-yl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-9(2)17-12(11(14)8-16-17)13(18)15-6-5-7-19-10(3)4/h8-10H,5-7,14H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMWRUFTUQWFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCCOC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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